molecular formula C6H12OS B1221480 3-Mercaptohexanal CAS No. 51755-72-7

3-Mercaptohexanal

货号: B1221480
CAS 编号: 51755-72-7
分子量: 132.23 g/mol
InChI 键: MMODARXIJRCRGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Mercaptohexanal, also known as this compound, is a useful research compound. Its molecular formula is C6H12OS and its molecular weight is 132.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Formation

3-Mercaptohexanal has the chemical formula C₆H₁₂OS and is classified as a thiol. It is primarily produced through the enzymatic cleavage of cysteine conjugates. For instance, the reaction between E-2-hexenal and L-cysteine results in a diastereoisomeric mixture that includes this compound. This process is facilitated by beta-lyase enzymes from various sources, including E. coli and Eubacterium limosum .

Flavor Chemistry

One of the most significant applications of this compound is its contribution to flavor profiles in food products, especially in wines. It is known for imparting tropical fruit aromas, particularly in white wines such as Sauvignon Blanc. The compound's low odor threshold makes it a potent impact odorant that can significantly influence the sensory characteristics of beverages .

Case Study: Wine Aroma

A study investigating the sensory interaction between 3-mercaptohexanol (the alcohol form) and 3-mercaptohexyl acetate found that these compounds can enhance desirable fruity aromas while potentially being suppressed by reductive sulfur compounds like ethanethiol . The research utilized a temporal rate-all-that-apply (TRATA) method to evaluate how different concentrations affect aroma perception over time.

Biochemical Research

In biochemical contexts, this compound serves as an important intermediate in metabolic pathways involving sulfur-containing compounds. Its formation from cysteine derivatives highlights its relevance in studies focusing on sulfur metabolism in yeast during fermentation processes .

Case Study: Yeast Fermentation

Research has shown that specific yeast strains can convert grape precursors into varietal thiols, including 3-mercaptohexanol and its derivatives. This conversion is crucial for enhancing the aromatic quality of wines . Genetic engineering approaches have been employed to increase the yield of these thiols during fermentation, showcasing the compound's significance in winemaking .

Health Implications

Emerging studies suggest that thiols like this compound may possess bioactive properties that could be beneficial for human health. While direct health applications are still under investigation, the antioxidant properties associated with sulfur compounds have garnered interest for their potential roles in reducing oxidative stress and inflammation .

Analytical Applications

The analytical characterization of this compound and its derivatives is critical for quality control in food products. Advanced techniques such as gas chromatography (GC) and mass spectrometry (MS) are commonly used to quantify these compounds due to their volatility and low concentration in matrices like wine .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Flavor ChemistryContributes to tropical fruit aromas in winesSignificant impact on sensory profiles; interaction with reductive sulfur compounds
Biochemical ResearchRole in sulfur metabolism during fermentationGenetic modifications enhance production of thiols like 3-mercaptohexanol
Health ImplicationsPotential antioxidant propertiesOngoing research into bioactive effects on human health
Analytical ApplicationsQuantification and characterization using GC/MSEssential for quality control in food products

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Mercaptohexanal, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound is synthesized via combinatorial chemistry using thiol-aldehyde coupling reactions. Optimization involves controlling reaction parameters (e.g., temperature, pH, and catalyst type) and purification through techniques like liquid-liquid extraction followed by silica gel chromatography. Gas chromatography-mass spectrometry (GC-MS) is critical for verifying purity and structural integrity .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices like food extracts?

  • Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS or two-dimensional gas chromatography (GC×GC) is preferred for trace-level detection. Internal standards (e.g., deuterated analogs) improve quantification accuracy, while tandem mass spectrometry (MS/MS) enhances selectivity in lipid-rich matrices .

Q. How can researchers ensure the reproducibility of this compound synthesis protocols?

  • Methodological Answer : Reproducibility requires rigorous documentation of reagent sources (e.g., ≥99% purity), solvent batch consistency, and reaction conditions (e.g., inert atmosphere for thiol stability). Peer validation through inter-laboratory comparisons and adherence to IUPAC nomenclature for reporting methods are essential .

Q. What role does this compound play in food aroma, and which experimental approaches are used to characterize its contribution?

  • Methodological Answer : As a potent aroma compound, this compound contributes to fruity and meaty notes. Gas chromatography-olfactometry (GC-O) with trained panels identifies odor-active regions, while dose-over-threshold (DoT) calculations quantify its sensory impact in food models .

Q. What are the challenges in detecting this compound at trace levels, and how can they be mitigated?

  • Methodological Answer : Challenges include thiol oxidation and matrix interference. Derivatization with pentafluorobenzyl bromide stabilizes the compound, while stable isotope dilution analysis (SIDA) minimizes matrix effects during GC-MS quantification .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using enzymatic methods, and what factors influence stereochemical outcomes?

  • Methodological Answer : Lipase-catalyzed hydrolysis of 3-acetylthioesters enables enantioselective synthesis. Stereochemical outcomes depend on enzyme source (e.g., Candida antarctica lipase B), solvent polarity, and substrate structure. Chiral stationary phase GC or circular dichroism (CD) spectroscopy validates enantiomeric excess .

Q. What mixed-methods approaches are suitable for studying both the chemical stability of this compound and its sensory impact in model systems?

  • Methodological Answer : Combine accelerated stability testing (e.g., Arrhenius modeling under varying pH/temperature) with temporal sensory profiling (e.g., time-intensity analysis). Multivariate statistics (e.g., PCA) correlate degradation kinetics with sensory perception shifts .

Q. How do researchers resolve contradictions in reported odor thresholds of this compound across studies?

  • Methodological Answer : Discrepancies arise from matrix effects (e.g., oil vs. water) and panelist variability. Standardized GC-O protocols (ISO 13301) with reference compounds and dose-response curve normalization improve cross-study comparability .

Q. What statistical methods are recommended for analyzing the correlation between this compound concentration and sensory perception thresholds?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response models) to estimate detection thresholds. Bayesian hierarchical models account for individual panelist variability, while bootstrapping assesses confidence intervals for threshold values .

Q. How can molecular modeling be integrated with experimental data to predict the behavior of this compound in different matrices?

  • Methodological Answer : Density functional theory (DFT) predicts reactivity with food components (e.g., cysteine residues). Molecular dynamics simulations model partitioning behavior in lipid bilayers. Experimental validation via nuclear magnetic resonance (NMR) spectroscopy confirms predicted interactions .

Q. Guidelines for Researchers

  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Agricultural and Food Chemistry) over commercial databases. Use Google Scholar to identify high-impact studies via citation counts .
  • Experimental Design : Clearly define variables (e.g., pH, temperature) and controls (e.g., blank matrices) in methods sections to ensure reproducibility .
  • Data Reporting : Include raw spectral data (NMR, MS) in supplementary materials and specify statistical software (e.g., R, Python) for transparency .

属性

IUPAC Name

3-sulfanylhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMODARXIJRCRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966057
Record name 3-Sulfanylhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Sharp penetrating onion-like aroma
Record name 3-Mercaptohexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1907/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 3-Mercaptohexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1907/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.973-0.983 (20°)
Record name 3-Mercaptohexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1907/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

51755-72-7
Record name 3-Mercaptohexanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Sulfanylhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-MERCAPTOHEXANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YS9XL4686
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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